

vicriviroc treatment interruption guidelines

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Compound Focus: Vicriviroc

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What was Vicriviroc?

Vicriviroc was an investigational CCR5 antagonist developed for treating HIV-1 infection. It worked by blocking the CCR5 receptor on CD4 cells, which is used by certain types of HIV to enter and infect cells [1]. Its development was halted after disappointing results in clinical trials [2].

Clinical Trial Outcomes and Safety

The table below summarizes key efficacy and safety findings from a phase 2 study of **vicriviroc** in treatment-experienced patients:

| Aspect | Findings in Treatment-Experienced Patients (Phase 2 Study) |
|--------------------|---|
| Study Description | 118 subjects received vicriviroc (5, 10, or 15 mg) or placebo plus an optimized background regimen [3]. |
| 48-Week Efficacy | Virologic failure rates were significantly lower with vicriviroc (27%-40%) vs. placebo (86%) [3]. |
| Long-Term Efficacy | Through 3 years, 49% of subjects who achieved viral suppression did not experience confirmed viral rebound [3]. |

| Aspect | Findings in Treatment-Experienced Patients (Phase 2 Study) |
|-----------------------|--|
| Safety & Tolerability | Generally well-tolerated; 9 of 113 subjects discontinued due to adverse events over 3 years [3]. |
| Resistance & Tropism | Vicriviroc resistance detected in 6 subjects; 29% of subjects had dual or mixed-tropic HIV-1 detected [3]. |

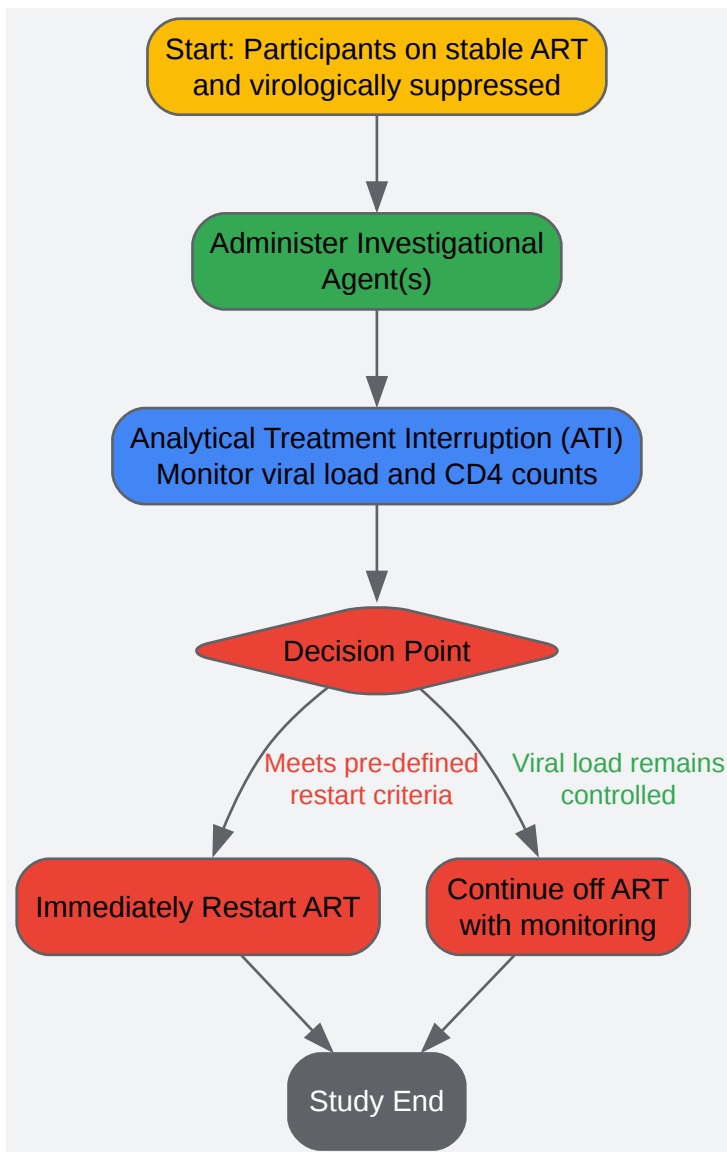
Reasons for Development Halt

Merck stopped the development of **vicriviroc** due to several factors [2]:

- **Lack of Added Benefit:** In phase III trials, the drug failed to show added benefit, particularly as patients were already receiving potent background regimens with newly approved drugs.
- **Early Efficacy Concerns:** A study in treatment-naïve patients pairing **vicriviroc** with atazanavir/ritonavir was canceled due to cases of early viral load rebound, raising concerns about the drug's potency.
- **Safety Signal:** An earlier phase II study in treatment-experienced patients had raised a concern about a potentially higher rate of malignancies.

Analytical Treatment Interruption in Modern HIV Research

While not specific to **vicriviroc**, **Analytical Treatment Interruption (ATI)** is a key part of modern HIV cure-related research. The following workflow illustrates a general ATI framework used in studies today.



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This structured approach helps researchers evaluate if an investigational regimen can control HIV in the absence of standard therapy [4] [5]. Key aspects include:

- **Pre-ATI Phase:** Participants must be virologically suppressed on ART before receiving the investigational agent(s) [4].
- **Strict Restart Criteria:** To safeguard participant health, ART is restarted if pre-defined virologic (e.g., sustained HIV RNA >1000 copies/mL), immunologic (e.g., confirmed CD4 count drop), or clinical criteria are met [4] [6].

Key Considerations for Researchers

For researchers working on HIV cure strategies or CCR5 antagonists, the **vicriviroc** case and modern ATI frameworks highlight several critical points:

- **Tropism Testing:** The emergence of dual/mixed-tropic virus in nearly a third of participants underscores the necessity of rigorous tropism screening before using CCR5 antagonists [3].
- **Resistance Monitoring:** Although rare, the development of **vicriviroc** resistance indicates that viral escape remains a risk for this drug class, requiring vigilant monitoring [3].
- **Informed by Precedent:** Understanding the challenges that led to **vicriviroc**'s failure (potency, safety signals, evolving background regimens) can inform the development of future entry inhibitors.

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